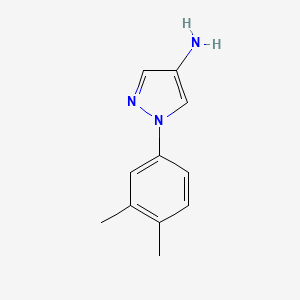
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves the formation of the triazole ring followed by the introduction of the chlorophenyl and p-tolyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazine derivatives and aldehydes or ketones to form the triazole ring.
Substitution Reactions: Introducing the chlorophenyl and p-tolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxides of the amine group.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to interact with metal ions, which could be a part of its mechanism in catalytic applications.
類似化合物との比較
Similar Compounds
(5-Phenyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine: Lacks the chlorophenyl group.
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(phenyl)methanamine: Lacks the p-tolyl group.
Uniqueness
The presence of both the chlorophenyl and p-tolyl groups in (5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine may confer unique properties such as enhanced biological activity or specific interactions in catalytic processes.
特性
分子式 |
C16H15ClN4 |
|---|---|
分子量 |
298.77 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C16H15ClN4/c1-10-2-4-11(5-3-10)14(18)16-19-15(20-21-16)12-6-8-13(17)9-7-12/h2-9,14H,18H2,1H3,(H,19,20,21) |
InChIキー |
OBZLUKSYMSQKPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)






